5-Cyclopropoxy-2-isopropoxy-4-nitropyridine
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Overview
Description
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol It contains a pyridine ring substituted with cyclopropoxy, isopropoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxy-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product . The reaction conditions are carefully controlled to avoid the formation of unwanted by-products and to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. This approach minimizes the accumulation of highly energetic intermediates and allows for safe scale-up of the production process. Continuous extraction and optimized reaction conditions are employed to achieve high throughput and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrazine hydrate and catalytic hydrogenation for reduction reactions. Substitution reactions may involve nucleophiles like amines and halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-4-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-5-isopropoxy-2-nitropyridine
- 5-Cyclopropoxy-4-isopropoxy-2-nitropyridine
Uniqueness
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1243365-50-5 |
---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-5-9(13(14)15)10(6-12-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
CYXUQOWVHSZTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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